N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide
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Overview
Description
N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide is a useful research compound. Its molecular formula is C25H21N3O2 and its molecular weight is 395.462. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Applications
One study discusses a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, highlighting the potential of electrochemical processes in synthesizing complex heterocyclic compounds, which could be relevant to the synthesis or modification of N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzyloxy)benzamide for specific applications (Qian et al., 2017).
Catalysis and Organic Synthesis
Research into copper-mediated aryloxylation of benzamides, utilizing an N,O-bidentate directing group, offers insights into selective functionalization strategies. This methodology could be applicable to the functionalization of this compound for the synthesis of novel organic molecules with potential pharmaceutical applications (Hao et al., 2014).
Pharmacokinetics and Drug Development
Studies on novel ALK5 inhibitors related in structure to this compound have investigated their pharmacokinetics, tissue distribution, and potential anti-fibrotic drug applications. This indicates the relevance of similar compounds in drug discovery and development, particularly in targeting fibrotic diseases and cancer metastasis (Kim et al., 2008).
Chemical Sensors and Material Science
Research on polymeric nanoparticles incorporating 2,2′-bipyridine units for metal ion sensing illustrates the utility of bipyridine moieties in developing compartmentalised sensors. This suggests potential applications of this compound in creating new types of sensors or materials with specific chemical recognition properties (Gillissen et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide is the lipid-transfer protein Sec14p . Sec14p is a major phosphatidylinositol-transfer protein (PITP) in Saccharomyces cerevisiae .
Mode of Action
The compound interacts with its target, Sec14p, by inhibiting its function . The compound’s interaction with Sec14p leads to changes in the lipid transfer activity of the protein .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of Sec14p. This could potentially disrupt lipid transfer and related cellular processes, leading to antifungal effects .
Properties
IUPAC Name |
3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQLPFORUWONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.